Product packaging for Fmoc-3,4-dehydro-L-proline(Cat. No.:CAS No. 135837-63-7)

Fmoc-3,4-dehydro-L-proline

Cat. No.: B557933
CAS No.: 135837-63-7
M. Wt: 335.4 g/mol
InChI Key: OALUMAMYGOBVTF-SFHVURJKSA-N
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Description

Significance of Conformationally Constrained Amino Acid Derivatives in Peptide and Protein Science

A key strategy in peptide design involves the use of conformationally constrained amino acid derivatives. core.ac.uknih.gov By restricting the rotational freedom of the peptide backbone, these modified amino acids can stabilize specific secondary structures, such as helices, sheets, and turns. nih.govresearchgate.net This structural pre-organization can lead to increased binding affinity and specificity for biological targets, as well as enhanced resistance to enzymatic degradation. sigmaaldrich.comresearchgate.net The ability to engineer conformationally constrained molecules is a significant challenge in the de novo design of proteins and peptides with specific, predetermined three-dimensional structures and functions. researchgate.net

The Unique Role of Proline in Peptide Structure and Function

Proline holds a unique position among the natural amino acids due to its cyclic side chain, which is bonded to both the alpha-carbon and the backbone nitrogen. This pyrrolidine (B122466) ring structure imposes significant conformational constraints on the peptide backbone, often inducing turns and disrupting regular secondary structures like alpha-helices and beta-sheets. The geometry of the peptide bond preceding a proline residue can exist in either a cis or trans conformation, a feature that is critical for protein folding and function. raineslab.com Proline and its analogues are therefore valuable tools in drug design and peptide synthesis for controlling molecular shape and biological activity. nih.govacs.org

Positioning Fmoc-3,4-Dehydro-L-Proline as a Key Unnatural Amino Acid Residue in Research

This compound is a synthetically modified proline derivative that features a double bond between the Cβ and Cγ atoms of the pyrrolidine ring. nih.gov This modification results in a "flatter" and less puckered ring structure compared to natural proline. nih.govbeilstein-journals.org The introduction of this unsaturation influences the conformational preferences of the peptide backbone and can affect the cis-trans isomerization of the preceding peptide bond. nih.govbeilstein-journals.org As a standard building block for solid-phase peptide synthesis (SPPS), the fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for its controlled incorporation into peptide chains. alfa-chemistry.comchemicalbook.com These characteristics make this compound a valuable tool for researchers investigating structure-activity relationships and designing novel peptidomimetics with tailored conformational properties. chemimpex.comnih.gov

Physicochemical Properties of this compound

The unique structural features of this compound give rise to a specific set of physicochemical properties that are important for its use in peptide synthesis.

PropertyValue/Description
Molecular Formula C20H17NO4
Molecular Weight 335.35 g/mol
Appearance Solid
Functional Group Fmoc

The data in this table is compiled from sources echemi.comwuxiapptec.comchemical-suppliers.euchemwhat.com.

Synthesis and Incorporation of this compound

The primary application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). alfa-chemistry.comchemicalbook.comsigmaaldrich.com This methodology allows for the sequential addition of amino acids to a growing peptide chain that is anchored to a solid support. The Fmoc group on the N-terminus of the amino acid protects it from reacting during the coupling step and is selectively removed under basic conditions to allow for the next amino acid to be added.

The introduction of the 3,4-double bond in the proline ring is a key synthetic modification. nih.gov This unsaturation leads to a more planar ring conformation. beilstein-journals.org While specific, detailed industrial synthesis routes are proprietary, the general approach involves the chemical modification of a proline precursor to introduce the double bond, followed by the attachment of the Fmac protecting group to the nitrogen atom.

Conformational Effects on Peptide Structure

The incorporation of a 3,4-dehydro-L-proline residue into a peptide chain has significant consequences for the local and global conformation of the molecule.

Impact on Pyrrolidine Ring Pucker

The presence of the double bond between Cβ and Cγ significantly reduces the puckering of the pyrrolidine ring. nih.gov Theoretical studies have shown that the puckering amplitude of a 3,4-dehydroprolyl ring is considerably smaller than that of a standard proline residue. nih.gov This results in a relatively flat ring structure. beilstein-journals.org

Influence on Peptide Backbone Torsion Angles and Cis/Trans Isomerization

The flattened ring of 3,4-dehydroproline influences the allowable backbone torsion angles (phi, ψ) of the peptide. While it still imposes restrictions compared to non-cyclic amino acids, the conformational space is different from that of proline. nih.gov Interestingly, studies on model peptides have indicated that the introduction of the 3,4-double bond does not dramatically alter the equilibrium between the trans and cis conformations of the preceding peptide bond compared to proline itself. beilstein-journals.org However, the energy barrier for the cis-trans isomerization has been found to increase, which can be attributed to electronic effects from the double bond. beilstein-journals.org

Research Applications in Peptide and Peptidomimetic Studies

The unique conformational properties of 3,4-dehydro-L-proline make it a valuable tool in various areas of peptide research.

Stabilization of Secondary Structures

By introducing a defined conformational bias, 3,4-dehydro-L-proline can be used to stabilize specific secondary structures within a peptide. Its tendency to adopt particular backbone angles can help in the design of peptides with predetermined folds.

Investigation of Structure-Activity Relationships

Replacing a natural proline with 3,4-dehydro-L-proline in a biologically active peptide allows researchers to probe the importance of the proline ring conformation for its activity. chemimpex.com If a change in activity is observed, it can be correlated with the altered geometry of the dehydroproline residue, providing insights into the bioactive conformation of the peptide. chemimpex.com

Development of Novel Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability or oral bioavailability. 3,4-Dehydro-L-proline serves as a key component in the synthesis of such molecules. chemimpex.comnih.gov Its incorporation can lead to novel peptide-based drugs with improved therapeutic potential. chemimpex.com For instance, it has been used in the design of inhibitors for various biological targets. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H17NO4 B557933 Fmoc-3,4-dehydro-L-proline CAS No. 135837-63-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,5-dihydropyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-10,17-18H,11-12H2,(H,22,23)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OALUMAMYGOBVTF-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C[C@H](N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90474519
Record name Fmoc-3,4-dehydroPro-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135837-63-7
Record name Fmoc-3,4-dehydroPro-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Fmoc 3,4 Dehydro L Proline and Its Analogs

Strategic Incorporation of Fmoc-3,4-Dehydro-L-Proline into Peptidic Sequences

The introduction of this compound (DhP) into peptide chains can be achieved through various synthetic protocols, each with its own set of advantages and challenges. The choice of method often depends on the desired peptide's length, sequence, and the specific location of the DhP residue.

Solid-Phase Peptide Synthesis (SPPS) Protocols for this compound (DhP)

Solid-phase peptide synthesis (SPPS) is a widely utilized method for the synthesis of peptides containing this compound. The general strategy involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is anchored to a solid support, such as a resin. uci.edu

Key considerations for the SPPS of DhP-containing peptides include:

Resin Selection: The choice of resin is critical and depends on the desired C-terminal functionality of the peptide. For instance, Wang or 2-chlorotrityl chloride resins are typically used for peptides with a C-terminal carboxylic acid, while Rink amide resin is employed for C-terminal amides. uci.edu

Coupling Reactions: The incorporation of the this compound residue can present challenges due to steric hindrance. To overcome this, strategies such as extended coupling times (1-2 hours) and double coupling steps are often employed. The use of activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole) can facilitate the coupling reaction. uci.edu

Monitoring: The completeness of the coupling reaction can be monitored using qualitative tests like the ninhydrin (B49086) test for primary amines. csic.es For secondary amines like proline and its derivatives, the chloranil (B122849) test is more appropriate. csic.es

A typical SPPS cycle for incorporating this compound involves the following steps:

Fmoc Deprotection: The Fmoc protecting group of the resin-bound amino acid is removed using a solution of piperidine (B6355638) in dimethylformamide (DMF). uci.edu

Washing: The resin is thoroughly washed with DMF to remove excess reagents. uci.edu

Coupling: The activated this compound is added to the resin, and the mixture is agitated to facilitate the coupling reaction. uci.edu

Washing: The resin is again washed to remove unreacted amino acid and coupling reagents. uci.edu

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin and all protecting groups are removed. csic.es

Solution-Phase Peptide Synthesis (SPPS) Protocols for this compound (DhP)

While SPPS is the more common approach, solution-phase peptide synthesis can also be employed for the preparation of peptides containing 3,4-dehydroproline. sigmaaldrich.comsigmaaldrich.com In this method, the peptide is synthesized in a homogenous solution, and purification is performed after each coupling step.

Solution-phase synthesis offers advantages in terms of scalability and the ability to purify intermediates, but it can be more time-consuming and labor-intensive than SPPS. springernature.com The coupling of this compound in solution-phase synthesis typically involves the use of active esters or coupling reagents similar to those used in SPPS. thieme-connect.de

Fragment Condensation and Assembly Techniques

For the synthesis of large and complex peptides, a fragment condensation strategy can be utilized. springernature.comgoogle.com This approach involves the synthesis of smaller peptide fragments, which are then coupled together to form the final peptide. This can be done either entirely in solution or by anchoring one fragment to a solid support and coupling the other fragments to it. acs.org

Enzymatic fragment condensation has also emerged as a powerful tool. researchgate.net For example, subtilisin A has been used to catalyze the condensation of side-chain protected peptide fragments in anhydrous organic solvents. researchgate.net This method offers high conversion rates and can be applied to larger peptide fragments. researchgate.net

Mitigation Strategies for Diketopiperazine Formation in Fmoc-Based Synthesis

A significant side reaction in the synthesis of peptides containing proline and its derivatives is the formation of diketopiperazines (DKPs). iris-biotech.denih.gov This intramolecular cyclization can occur at the dipeptide stage, particularly when a C-terminal proline or its analog is present, leading to the cleavage of the peptide from the resin. iris-biotech.de The basic conditions required for Fmoc deprotection can promote this side reaction. iris-biotech.de

Several strategies have been developed to mitigate DKP formation:

Use of Dipeptide Building Blocks: Incorporating a pre-formed dipeptide can bypass the susceptible dipeptide stage on the resin. nih.gov

Modification of Deprotection Conditions: Using milder deprotection conditions or alternative bases to piperidine can reduce the propensity for DKP formation. nih.gov A patent describes using a base with a pKa of 23 or higher in acetonitrile (B52724) to suppress DKP formation. google.com

Protecting Group Strategy: The use of alternative N-terminal protecting groups that can be removed under neutral or acidic conditions can also be a solution. google.com

Mitigation StrategyDescription
Dipeptide Building Blocks Pre-synthesized dipeptides are used to bypass the critical stage for DKP formation on the solid support. nih.gov
Modified Deprotection Employing milder bases or different solvent systems during the Fmoc deprotection step can reduce the rate of DKP formation. nih.govgoogle.com
Alternative Protecting Groups Utilizing protecting groups other than Fmoc that are cleaved under non-basic conditions can prevent the base-catalyzed cyclization. google.com

De Novo Synthesis of this compound Precursors and Derivatives

The availability of this compound and its analogs is essential for their incorporation into peptides. The de novo synthesis of these compounds often involves stereoselective approaches to ensure the correct chirality of the final product.

Stereoselective Synthetic Approaches to 3,4-Dehydroproline Scaffolds

The synthesis of 3,4-dehydroproline scaffolds with high stereoselectivity is a key area of research. One common starting material for the synthesis of (S)-3,4-dehydroproline is (2S,4R)-4-hydroxyproline. cdnsciencepub.com A reported method involves the conversion of N-benzyloxycarbonyl-4-tosyloxyproline methyl ester, derived from (2S,4R)-N-benzyloxycarbonyl-4-hydroxyproline, to (S)-3,4-dehydroproline through a highly regioselective phenylselenoxide elimination to create the double bond. cdnsciencepub.com

Another approach involves the elimination of a methyl xanthate ester intermediate. For instance, N-Cbz-trans-4-hydroxy-ʟ-proline can be converted to N-Cbz-trans-4-methylxanthate-ʟ-proline, which can then undergo microwave-assisted pyrolysis to yield the 3,4-dehydro-ʟ-proline derivative. biorxiv.org

Microbial dioxygenases have also been explored for the regio- and stereoselective oxygenation of proline derivatives, which can serve as precursors for dehydroproline synthesis. nih.gov Furthermore, intramolecular cross-metathesis reactions using catalysts like the Grubbs catalyst have been employed to synthesize 3,4-dehydroprolinol intermediates from N-allylvinylglycinol precursors. researchgate.net

Synthetic ApproachKey FeaturesStarting Material Example
Phenylselenoxide Elimination Highly regioselective introduction of the double bond. cdnsciencepub.com(2S,4R)-4-Hydroxyproline cdnsciencepub.com
Methyl Xanthate Elimination Microwave-assisted pyrolysis for efficient elimination. biorxiv.orgN-Cbz-trans-4-hydroxy-ʟ-proline biorxiv.org
Microbial Oxygenation Regio- and stereoselective hydroxylation of proline derivatives. nih.govProline and its derivatives nih.gov
Intramolecular Cross-Metathesis Utilizes a Grubbs catalyst to form the cyclic alkene. researchgate.netN-allylvinylglycinol precursors researchgate.net

One-Pot Synthetic Procedures for 3,4-Dehydroproline

Another efficient one-pot approach for creating substituted proline motifs utilizes the enzyme GriE. This enzyme can produce a δ-carbonyl group which then spontaneously condenses with the α-amino group to form a cyclic imine. This intermediate is subsequently reduced in situ to yield the desired proline derivative, all without the need for protecting groups. nih.gov

Researchers have also developed rhodium-catalyzed conjugate additions to N-protected 2,3-dehydroproline esters, which themselves can be prepared via a new one-pot protocol. researchgate.net Furthermore, a one-pot photocatalytic method has been reported for generating dehydroprolines, which are precursors to 5-aryl prolines, from imines derived from aminocyclopropane carboxylates. nih.gov Three-component reactions, such as the [3+2] annulation of an allenylstannane and an α-imino ester, also provide a one-pot route to chiral dehydroproline esters. tandfonline.comthieme-connect.com

The following table summarizes various one-pot synthetic approaches for dehydroproline derivatives:

Starting MaterialKey Reagents/CatalystsProductKey Features
4-Hydroxyproline (B1632879)Grieco elimination reagentsThis compoundDirect synthesis, avoids harsh basic conditions acs.orgresearchgate.net
Aliphatic amino acidsGriE enzyme, ammonia (B1221849) boraneSubstituted proline derivativesChemoenzymatic, no protecting groups needed nih.gov
N-protected 2,3-dehydroproline estersRhodium catalyst, Grignard reagentsTrans-3,4-disubstituted prolinatesHigh trans-selectivity researchgate.net
Aminocyclopropane carboxylatesPhotocatalyst1,2- or 1,5-dehydroprolinesSelectivity controlled by catalytic system nih.gov
Allenylstannane, α-imino esterCopper catalyst4-phenylated dehydroproline esters[3+2] cycloaddition thieme-connect.com

Chemoenzymatic Synthetic Routes to Proline Analogues

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions to produce complex molecules like proline analogues with high efficiency and stereocontrol. These methods are increasingly employed to overcome challenges in traditional organic synthesis. beilstein-journals.orgnih.gov

A prominent strategy involves the use of α-ketoglutarate-dependent dioxygenases (Fe/αKG), which can selectively hydroxylate the δ position of various aliphatic amino acids. nih.govacs.org This enzymatic step can be integrated into a one-pot cascade where the hydroxylated intermediate undergoes spontaneous cyclization to an imine, followed by chemical reduction to yield stereodefined substituted proline analogues. acs.org This approach allows for complete stereocontrol at the C4 position. acs.org

Lipases, such as Candida antarctica lipase (B570770) B (CALB), are also valuable in the chemoenzymatic synthesis of proline derivatives. For instance, CALB can catalyze the enantioselective hydrolysis of racemic 4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester. The remaining (R)-enantiomer can then be chemically hydrogenated and hydrolyzed to produce cis-4-hydroxy-D-proline. researchgate.net

Enzymatic hydroxylations using specific Fe/αKG proline hydroxylases have been used to prepare building blocks like cis-3-hydroxy-L-proline and cis-4-hydroxy-L-proline for the modular synthesis of complex natural product analogues. nsf.gov These chemoenzymatic strategies often provide access to chiral amines and other functionalized proline derivatives that are difficult to obtain through purely chemical methods. nih.govumich.edu

Advanced Derivatization Strategies for this compound

The unsaturated backbone of this compound provides a versatile platform for a variety of derivatization reactions, leading to a wide array of proline analogues with unique structural and functional properties. These strategies are crucial for applications in medicinal chemistry, structural biology, and materials science.

Introduction of Halogen Substituents: Synthesis of Halogenated Dehydroproline Derivatives (e.g., 3,4-Difluoro-L-Proline)

The introduction of halogen atoms, particularly fluorine, into the proline ring can significantly alter its conformational preferences, pucker, and cis/trans isomerization rates. acs.orgnih.gov This makes halogenated proline derivatives valuable tools for probing protein structure and function. acs.orgnih.gov

The synthesis of 3,4-difluoro-L-proline diastereoisomers often starts from 3,4-dehydroproline derivatives. acs.org One strategy involves the epoxidation of a protected 3,4-dehydroproline, followed by acid-catalyzed epoxide opening and subsequent deoxyfluorination using reagents like DAST (diethylaminosulfur trifluoride). acs.org Another approach is the direct bis-deoxyfluorination of a corresponding 3,4-dihydroxyproline (B1205037) precursor. acs.org

A two-step fluorination strategy has also been employed, starting from a protected 4-ketoproline. This involves an initial electrophilic fluorination followed by a DAST-mediated deoxyfluorination after reduction of the keto group. researchgate.net These methods have successfully yielded various diastereoisomers of N-Boc and N-Fmoc protected 3,4-difluoro-L-proline. acs.orgresearchgate.net

Key synthetic strategies for halogenated dehydroproline derivatives are outlined below:

PrecursorKey Reaction StepsProduct
Protected 3,4-dehydroprolineEpoxidation, epoxide opening, deoxyfluorination3,4-Difluoro-L-proline derivative acs.org
Protected 3,4-dihydroxyprolineBis-deoxyfluorination3,4-Difluoro-L-proline derivative acs.org
Protected 4-ketoprolineElectrophilic fluorination, ketoreduction, deoxyfluorination3,4-Difluoro-L-proline derivative researchgate.net

Lipidation and Bioconjugation Approaches

This compound serves as a useful building block in bioconjugation, a process that involves attaching biomolecules to other molecules or surfaces. chemimpex.com The unique structure of dehydroproline can be exploited for creating peptide-based therapeutics with enhanced properties. chemimpex.comchemimpex.com

The dehydroproline residue can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) techniques. alfa-chemistry.com Once incorporated, the double bond of the dehydroproline residue can potentially serve as a handle for further chemical modifications, including lipidation. Lipidation, the attachment of lipid moieties, is a common strategy to improve the pharmacokinetic properties of peptide drugs.

Bioconjugation can occur at various sites on a peptide, including the C- and N-terminals and the side chains of specific amino acids. biosyn.com The presence of a dehydroproline residue can influence the peptide's conformation, potentially exposing other reactive sites for conjugation or participating directly in conjugation reactions after suitable functionalization. biosyn.com Proline editing is a strategy that allows for the modification of proline residues within a synthesized peptide, providing access to a diverse range of functionalities for bioconjugation, such as azides, alkynes, and thiols for bioorthogonal reactions. nih.gov

Preparation of Bridged and Constrained Proline Mimetics (e.g., Methanoprolines, Aminomethanoprolines)

To create more rigid and conformationally defined peptide structures, bridged and constrained proline mimetics are synthesized. These analogues are valuable in drug design and for studying peptide secondary structures like β-turns. nih.gov

Methanoprolines , which feature a cyclopropane (B1198618) ring fused to the pyrrolidine (B122466) ring, are a prominent class of bridged proline mimetics. A common synthetic route to 3,4-methanoprolines involves the cyclopropanation of dehydroproline precursors. For instance, treatment of N-benzyloxycarbonyl-2,3-dehydroproline tert-butyl ester with diazomethane, followed by photolysis, yields a 2,3-methanoproline derivative. researchgate.net The Simmons-Smith reaction, using a zinc carbenoid, is another effective method for the cyclopropanation of dihydropyrrole carboxamides to form cis-4,5-methanoproline amides. clockss.org

The synthesis of other bicyclic proline analogues often starts from dehydroproline derivatives. For example, a Diels-Alder reaction between a dehydroproline and cyclopentadiene (B3395910) can produce a bicyclic adduct, which can be further converted to the desired constrained analogue. csic.es These rigid structures can act as potent scaffolds to induce specific secondary structures, such as α-helices or polyproline type II (PPII) helices, in linear peptides. researchgate.net

Orthogonal Protecting Group Strategies in Complex Syntheses

In the synthesis of complex peptides containing this compound or its derivatives, orthogonal protecting group strategies are essential. iris-biotech.de Orthogonality means that different protecting groups can be removed selectively under distinct chemical conditions, without affecting other protecting groups in the molecule. iris-biotech.de

The most common orthogonal pair in solid-phase peptide synthesis (SPPS) is the Fmoc/tBu combination. iris-biotech.de The Fmoc (fluorenylmethyloxycarbonyl) group protects the α-amino group of the amino acids and is labile to a base like piperidine. iris-biotech.de Side-chain functional groups are often protected with t-butyl (tBu) based groups, which are stable to piperidine but are cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage of the peptide from the resin. iris-biotech.de

Conformational Analysis and Structural Impact of Fmoc 3,4 Dehydro L Proline Residues

Influence on Peptide Backbone Conformation and Ring Dynamics

The unique conformational properties of proline are critical to protein structure and function, stemming from its cyclic side chain that restricts the backbone dihedral angle φ and the cis/trans isomerization of the preceding peptide bond. caltech.edu The introduction of a C3-C4 double bond in 3,4-dehydroproline (ΔPro) further constrains the pyrrolidine (B122466) ring, leading to distinct structural and dynamic behaviors. beilstein-journals.orgnih.gov

The five-membered pyrrolidine ring of proline is not planar and typically adopts one of two preferred puckered conformations, known as Cγ-endo (DOWN) or Cγ-exo (UP). caltech.edunih.gov In the Cγ-endo pucker, the Cγ atom is on the same side of the ring as the carboxyl group, while in the Cγ-exo pucker, it is on the opposite side. nih.gov These puckering preferences are linked to the cis/trans isomerism of the Xaa-Pro bond, with cis-proline residues showing a strong preference for the DOWN (Cγ-endo) pucker in proteins. nih.gov

The introduction of the double bond between the Cγ and Cδ carbons in 3,4-dehydroproline significantly alters this dynamic. Theoretical analyses of model peptides like Ac-Dhp-NHMe have indicated that the double bond forces the pyrrolidine ring into a much flatter, nearly planar conformation compared to the distinct puckered states of saturated proline. beilstein-journals.orgnih.gov This inherent planarity removes the dynamic interconversion between endo and exo puckers, imposing a more rigid and defined local geometry on the peptide backbone. beilstein-journals.orgnih.gov

The peptide bond preceding a proline residue (the Xaa-Pro bond) is unique in that it can adopt both cis and trans conformations with comparable energy, in contrast to peptide bonds involving other amino acids where the trans form is overwhelmingly favored. nih.gov The interconversion between these two isomers is a slow process, with a high energy barrier of approximately 84–89 kJ/mol, which can be a rate-limiting step in protein folding. beilstein-journals.org

Studies on 3,4-dehydroproline have revealed that the C3-C4 double bond increases the rotational barrier of the preceding amide bond. beilstein-journals.orgnih.gov This effect is attributed to repulsive steric and/or electronic interactions between the amide oxygen and the double bond in the transition state of the rotation. beilstein-journals.orgnih.gov Consequently, the rate of cis/trans isomerization is slowed, effectively acting as a "structural freezer" that can lock the peptide backbone into a specific conformation. beilstein-journals.orgnih.gov This contrasts with the effect of some substituents, such as fluorine, which can lower the rotational energy barrier and accelerate isomerization by reducing the double bond character of the amide bond through inductive effects. acs.org

Table 1: Comparison of Isomerization Kinetics for N-Ac-X-OMe Model Compounds in Water. This table illustrates the relative rates of cis/trans isomerization for different proline analogues, highlighting the impact of ring modifications.
Proline Analogue (X)Key Structural FeatureIsomerization Rate Constant, kc/t (s-1) at 298 KRelative Isomerization Rate
ProlineStandard Pyrrolidine Ring0.00451.0 (Reference)
(4R)-FProFluorine at C4 (exo pucker bias)0.024~5.3x faster
(4S)-FProFluorine at C4 (endo pucker bias)0.026~5.8x faster
(3S,4S)-diFProDifluorinated (endo pucker bias)0.13~28.9x faster

Data adapted from conformational and kinetic analyses of fluorinated proline analogues. acs.org Note: Specific kinetic data for 3,4-dehydroproline under identical conditions is not available in the cited source, but the general principle of its slower isomerization provides a contrast to the acceleration seen with fluorination.

Attaching substituents to the pyrrolidine ring of proline or its analogues can profoundly influence conformational preferences and isomerization kinetics through steric and stereoelectronic effects. beilstein-journals.orgnih.gov For instance, an electron-withdrawing substituent at the C4 position can favor an axial orientation due to the gauche effect. d-nb.info

In the case of 3,4-dehydroproline, the introduction of a trifluoromethyl (CF3) group at the C4 position was found to have a significant electron-depleting effect on the ring system. beilstein-journals.orgnih.gov However, this substitution did not substantially alter the energy difference between the s-trans and s-cis conformers. beilstein-journals.orgnih.gov In contrast, fluorination at the C4 position of a standard proline ring not only biases the ring pucker—with (4R)-fluoro promoting Cγ-exo and (4S)-fluoro promoting Cγ-endo—but also significantly impacts the cis/trans equilibrium and accelerates isomerization rates. acs.org These effects are often solvent-dependent. acs.org The introduction of a substituent onto the already constrained 3,4-dehydroproline ring can therefore be used to fine-tune the local conformation with high precision.

Table 2: DFT-Calculated Pucker Preferences and Experimental Cis/Trans Ratios for N-Ac-X-OMe Proline Analogues. This table demonstrates how substituents dictate the conformational bias of the pyrrolidine ring and the adjacent amide bond.
Proline Analogue (X)SolventCalculated Pucker Preference (% Cγ-exo)Experimental Kt/c (trans/cis ratio)
ProlineCDCl335 (cis) / 59 (trans)2.1
D2O27 (cis) / 44 (trans)4.2
(4R)-FProCDCl3>994.2
D2O>991.8
(4S)-FProCDCl3<10.4
D2O<12.0

Data adapted from studies on fluorinated proline analogues. acs.org

Kinetics and Thermodynamics of Xaa-Pro Amide Bond Cis/Trans Isomerization

Computational Chemistry Approaches for Conformational Elucidation

Computational methods are indispensable for understanding the complex conformational dynamics of modified peptides at an atomic level. Techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide insights that complement experimental data from NMR or X-ray crystallography.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and energetics of molecules. ebi.ac.uk It is particularly useful for determining the relative energies of different conformers, such as the cis and trans isomers or various ring puckers of proline analogues. acs.org DFT calculations have been successfully applied to predict the pucker preferences of fluorinated prolines, showing excellent agreement with experimental observations. acs.org For 3,4-dehydroproline, theoretical analysis based on DFT has been used to characterize its relatively flat ring structure and to investigate the increased rotational barrier of the preceding amide bond. beilstein-journals.orgnih.gov These calculations help rationalize the structural consequences of introducing the double bond into the pyrrolidine ring.

Molecular Dynamics (MD) simulations are a computational technique used to analyze the physical movements of atoms and molecules over time. nih.govresearchgate.net For peptides, MD simulations can reveal accessible conformational states, folding pathways, and the dynamic influence of specific residues like 3,4-dehydroproline. researchgate.netcaltech.edu By simulating a peptide containing a dehydroproline residue in a solvent environment, researchers can observe how the flattened, rigid ring affects the local peptide backbone and its interactions with surrounding residues. caltech.edu These simulations can model the slower cis/trans isomerization kinetics and illustrate how the constrained residue might guide the peptide into a more defined secondary structure, providing a dynamic picture of its role as a "structural freezer." beilstein-journals.orgnih.govnih.gov

Molecular Dynamics Simulations of Peptides Containing Dehydroproline

Experimental Spectroscopic Techniques for Structural Elucidation

A variety of spectroscopic techniques are employed to experimentally determine the conformational properties of peptides containing Fmoc-3,4-dehydro-L-proline and related analogs.

NMR spectroscopy is a powerful tool for investigating the solution-state conformation of peptides. One-dimensional ¹H-NMR can provide initial evidence of ordered structures in solution, with chemical shift dispersion often correlating with data from other techniques like circular dichroism. nih.gov

Detailed conformational analysis often involves the use of two-dimensional NMR experiments. In the context of proline analogs, NMR is used to analyze key conformational equilibria, such as the cis-trans isomerization of the amide bond and the endo versus exo ring pucker. nih.gov The trans to cis isomerization of the peptidyl-prolyl bond is a slow process with a high rotational barrier, making it a rate-limiting step in protein folding. thieme-connect.de Studies on peptides containing 3,4-dehydroproline have utilized NMR to investigate this isomerism. beilstein-journals.org

NMR Data for Proline Analogs in a Model Tetrapeptide
Proline DerivativeKey NMR ObservationConformational Implication
Ac-T(4-NO₂-Phe)HypN-NH₂K_trans/cis_ = 20.1Strongly promotes trans amide bond
Ac-TWflpN-NH₂K_trans/cis_ = 0.65Strongly promotes cis amide bond

Circular dichroism (CD) spectroscopy is widely used to assess the secondary structure of peptides in various solvent conditions. nih.gov The far-UV CD spectra of peptides provide characteristic signals for different secondary structures like helices, sheets, and random coils. For instance, characteristic negative CD bands around 208 nm and 222 nm are indicative of a helical conformation. nih.gov

In a study of a miniprotein, avian pancreatic polypeptide (aPP), where proline residues were substituted with a dehydro-δ-azaproline (ΔaPro), a planar analog, CD spectroscopy confirmed that the modified peptides retained the native fold. nih.gov The CD spectra of these analogs exhibited minimum ellipticities near 208 and 222 nm, consistent with the folded structure of the wild-type protein. nih.gov

CD Spectral Features of Peptides
Peptide/ProteinSolvent/ConditionKey CD Spectral FeatureInferred Secondary Structure
Hed1 peptideVarious solventsNegative bands at 208 nm and 222 nmHelical conformation nih.gov
Avian Pancreatic Polypeptide (aPP) analogs with ΔaPropH 7.4 bufferMinima near 208 nm and 222 nmConsistent with native aPP fold nih.gov
Poly-L-prolineAqueous bufferLarge negative band at ~204.5 nm, small positive band at ~228 nmPolyproline II (PPII) helix researchgate.net

X-ray crystallography provides high-resolution, solid-state structural information of molecules, including the precise conformation of peptide backbones and amino acid side chains. While specific crystallographic data for peptides incorporating this compound is not abundant in the provided search results, studies on related dehydroproline-containing peptides and other proline analogs offer valuable insights.

The crystal structures of L-3,4-dehydroproline and its derivatives have been determined, providing fundamental conformational data. acs.org X-ray analysis has also been used to unambiguously determine the stereochemistry of intermediates in the synthesis of proline analogs, such as epoxides derived from 3,4-dehydroproline derivatives. acs.org

Applications of Fmoc 3,4 Dehydro L Proline in Advanced Biomedical and Biotechnological Research

Medicinal Chemistry and Rational Drug Design

The incorporation of Fmoc-3,4-dehydro-L-proline into peptide structures allows for precise control over their three-dimensional conformation, a critical factor in their biological activity. This has led to significant advancements in the field of medicinal chemistry.

Development of Conformationally Constrained Peptidomimetics and Cyclic Peptides

The unsaturated bond in the 3,4-dehydro-L-proline residue introduces a degree of rigidity to the peptide backbone. chemimpex.com This conformational constraint is highly desirable in the design of peptidomimetics, which are molecules that mimic the structure and function of natural peptides. By reducing the flexibility of the peptide chain, researchers can lock the molecule into a specific bioactive conformation, potentially leading to higher affinity and selectivity for its biological target. mdpi.com

Design of Novel Therapeutics with Enhanced Stability and Bioactivity

Peptides incorporating 3,4-dehydro-L-proline often exhibit increased resistance to enzymatic degradation. chemimpex.commdpi.com This enhanced stability is a significant advantage in drug development, as it can prolong the therapeutic effect of the peptide in the body. The double bond in the proline ring makes the peptide less susceptible to cleavage by proteases, which are enzymes that break down proteins and peptides. chemimpex.com

The constrained conformation imparted by 3,4-dehydro-L-proline can also lead to enhanced bioactivity. By pre-organizing the peptide into a shape that is complementary to its target, the binding affinity can be significantly improved. This principle has been successfully applied in the development of various therapeutic agents. For instance, an analog of the immunomodulatory peptide tuftsin (B1682037), where proline is replaced by 3,4-dehydroproline, demonstrated enhanced phagocytic activity.

Modulation of Biological Pathways and Molecular Interactions (e.g., Protein-Protein Interactions, Allosteric Binding Sites)

Protein-protein interactions (PPIs) are fundamental to many cellular processes and are often dysregulated in disease. Peptides and peptidomimetics are promising tools for modulating these interactions. The incorporation of this compound can be used to design peptides that specifically target and disrupt or stabilize PPIs. mdpi.compnas.org The rigidified conformation of these peptides can provide a precise fit into the binding interface of the interacting proteins. pnas.org

Moreover, the unique structural features of dehydroproline-containing peptides make them suitable for targeting allosteric binding sites. mdpi.com Allosteric sites are distinct from the primary (orthosteric) binding site of a protein and offer an alternative approach for modulating protein function. Peptides designed to bind to these sites can induce conformational changes that alter the protein's activity.

Structure-Activity Relationship (SAR) Studies Utilizing Dehydroproline Residues

Structure-activity relationship (SAR) studies are a cornerstone of drug discovery, providing insights into how the chemical structure of a molecule relates to its biological activity. researchgate.netnih.govnih.govrsc.org The systematic replacement of proline residues with 3,4-dehydro-L-proline in a peptide sequence is a powerful strategy in SAR studies. medchemexpress.com This substitution allows researchers to probe the importance of the proline ring's conformation for biological activity.

By comparing the activity of the native peptide with its dehydroproline-containing analog, scientists can deduce whether a more rigid or a more flexible proline conformation is preferred for optimal interaction with the target. This information is invaluable for the rational design of more potent and selective therapeutic agents.

Peptide/Compound Modification Impact on Activity/Property Reference
Tuftsin AnalogL-proline at position 3 replaced with 3,4-dehydroprolineEnhanced phagocytic activity
Thrombin InhibitorsIncorporation of a dehydroproline isostereIncreased in vitro potency and oral bioavailability researchgate.net
HIV-1 NNRTIsAryltetrazolylacetanilidesPotent activity against wild-type and mutant strains researchgate.net
CDK InhibitorsDiheteroaromatic aminesImproved CDK1 inhibition and anti-proliferative effects researchgate.net

Applications in Anticancer, Antiviral, and Antimicrobial Agent Development

The unique properties of peptides containing 3,4-dehydro-L-proline have been exploited in the development of various therapeutic agents.

Anticancer Agents: The ability of these peptides to modulate PPIs and their enhanced stability make them attractive candidates for cancer therapy. mdpi.comnih.gov For example, they can be designed to interfere with signaling pathways that are crucial for tumor growth and survival. nih.gov The replacement of proline with 3,4-dehydroproline in the immunomodulatory peptide tuftsin has shown tumoricidal properties.

Antiviral Agents: The development of antiviral peptides is another promising area. By targeting viral proteins or host factors essential for viral replication, these peptides can inhibit viral infections.

Antimicrobial Agents: Proline-rich antimicrobial peptides (PrAMPs) are a class of host defense peptides with potent activity against various pathogens. science.gov The incorporation of 3,4-dehydro-L-proline can enhance the stability and efficacy of these peptides. nih.gov For instance, a tuftsin analog with this modification has demonstrated bactericidal activity.

Protein Engineering and Bioconjugation Technologies

Beyond its use in therapeutic peptide design, this compound is also a valuable tool in the broader fields of protein engineering and bioconjugation.

The introduction of this non-canonical amino acid into proteins can be used to create novel protein structures with altered functions. chemimpex.comchemimpex.com The conformational constraints imposed by the dehydroproline residue can influence protein folding and stability, leading to proteins with improved properties for various biotechnological applications. chemimpex.com

In bioconjugation, the unique chemical reactivity of the double bond in 3,4-dehydro-L-proline can be utilized for the site-specific attachment of other molecules, such as fluorescent dyes, imaging agents, or drug payloads. chemimpex.comrsc.org This allows for the creation of well-defined protein conjugates with tailored functionalities for research, diagnostic, or therapeutic purposes.

Directed Modification of Protein Stability and Functional Activity

One of the well-documented effects of Dhp is its ability to inhibit the synthesis of collagen. tandfonline.comcdnsciencepub.comnih.gov Research has shown that 3,4-dehydroproline acts as a potent inhibitor of prolyl hydroxylase, an enzyme critical for the post-translational modification of proline residues in pro-collagen. tandfonline.comnih.gov This inhibition prevents the formation of hydroxyproline, which is essential for the stable folding of the collagen triple helix. nih.gov Consequently, the introduction of Dhp can lead to the secretion of a structurally altered, less stable collagen glycoprotein. nih.gov

Beyond inhibition, the substitution of proline with Dhp can enhance the bioactivity of peptide mimics. In a notable study, researchers designed a synthetic peptide to mimic the DNA-binding and bending properties of the Integration Host Factor (IHF) protein. When the native proline residue in the DNA recognition loop was replaced with 3,4-dehydroproline, the resulting peptide exhibited enhanced binding to double-stranded DNA. nih.gov This suggests that the conformational constraints imposed by the Dhp residue can optimize the geometry of the peptide for more effective molecular recognition.

Furthermore, studies involving the residue-specific incorporation of proline analogs into fluorescent proteins have demonstrated that Dhp can be compatible with proper protein folding and function. When 3,4-dehydroproline was incorporated into these proteins, they remained active and fluorescent, whereas other proline analogs led to misfolded, non-functional proteins. This highlights the unique capacity of Dhp to act as a stabilizing element or a functionally benign substitute in certain protein contexts.

Proline AnalogEffect on IHF Mimic DNA Binding nih.govOutcome in Fluorescent Protein bionordika.no
3,4-Dehydroproline Enhanced BindingActive, Fluorescent Protein
(4S)-Fluoroproline Enhanced BindingActive, Fluorescent Protein
(4R)-Fluoroproline Not specifiedMisfolded, Dysfunctional Protein
Phenylalanine Not ToleratedNot specified
α-Methylproline Not ToleratedNot specified

Strategies for Site-Specific Bioconjugation of Biomolecules

The unique carbon-carbon double bond in the 3,4-dehydro-L-proline ring presents a chemically addressable handle for the site-specific modification of peptides and proteins, a process known as bioconjugation. bionordika.no While proline itself is generally considered inert to common bioconjugation reactions, the alkene functionality in Dhp opens up possibilities for covalent modification through various organic reactions.

A primary potential strategy is the Michael addition reaction. The double bond in Dhp is part of an enamine-like system, making it susceptible to nucleophilic attack. This is analogous to the reactivity of dehydroalanine (B155165) (Dha), another non-canonical amino acid containing a double bond. It has been demonstrated that the dehydroalanine residue within a peptide can undergo a Michael addition with the nucleophilic side chain of a lysine (B10760008) residue, forming a covalent cross-link. nih.gov This serves as a strong proof-of-concept that the similar electronic structure of a Dhp residue could be targeted by endogenous nucleophiles (like lysine or cysteine) or exogenous probes to achieve site-specific labeling or cross-linking. The electron-depleting effect of the double bond in the dehydroproline ring supports its suitability as a Michael acceptor. beilstein-journals.org

Another promising avenue is the use of cycloaddition reactions , a cornerstone of "click chemistry". bionordika.nonih.gov The alkene in Dhp can potentially participate as a dienophile or dipolarophile in reactions such as the Diels-Alder reaction or 1,3-dipolar cycloadditions. For instance, a peptide containing a Dhp residue could be reacted with a molecule carrying a diene or a nitrile oxide to form a stable, covalent linkage. While specific examples using 3,4-dehydroproline in this context are not yet prevalent, the principles of bioorthogonal chemistry suggest this is a feasible strategy for developing novel bioconjugation methods. mdpi.comresearchgate.net These approaches would allow for the attachment of reporter molecules, drugs, or other functional moieties to a specific, pre-determined site within a peptide sequence.

Investigation of Protein Folding Mechanisms and Dynamics

The folding of a protein into its correct three-dimensional structure is a complex process, and the isomerization of the peptide bond preceding a proline residue (the Xaa-Pro bond) is often a rate-limiting step. nih.gov The ability to switch between cis and trans conformations is a unique property of proline, and investigating this dynamic is crucial to understanding folding pathways. This compound is a key tool in these investigations because its incorporation into a peptide chain alters the energetic landscape of this isomerization.

The introduction of the double bond in 3,4-dehydroproline creates a planar, "unpuckered" ring system. beilstein-journals.org This structural change, along with the resulting alteration in the ring's electronic properties, directly influences the rotational barrier of the adjacent peptide bond. beilstein-journals.org Studies have shown that electron-withdrawing substituents on the proline ring can lower the energy barrier for cis/trans isomerization by promoting the pyramidalization of the prolyl nitrogen, shifting its hybridization away from a pure sp2 character. nih.gov The double bond in Dhp acts as an electron-withdrawing feature, and its presence has been found to increase the barrier of amide rotation, potentially acting as a structural "freezer" in polypeptide chains. beilstein-journals.org

Development of Foldamers and Supramolecular Assemblies

Foldamers are synthetic oligomers that adopt stable, well-defined secondary structures reminiscent of those found in natural biopolymers like proteins and nucleic acids. The rational design of foldamers relies on using building blocks with specific conformational preferences to guide the folding process. The rigid, planar structure of 3,4-dehydro-L-proline makes it an attractive candidate for incorporation into foldamer sequences.

Research into proline mimics has shown that derivatives with constrained conformations can be used to generate oligopeptides with predictable and stable structures. For example, a bicyclic proline mimic synthesized via a 3,4-dehydroprolinol intermediate was incorporated into short, alternating α/γ-amino acid sequences. nih.gov The resulting oligopeptides exhibited a distinct, preferred conformation that was independent of the solvent, a hallmark of a stable foldamer structure. nih.gov These findings strongly suggest that this compound can be similarly employed as a turn-inducing or structure-stabilizing element in the design of novel peptide-based foldamers.

The Fmoc group itself is also well-known for its ability to drive the self-assembly of amino acids and short peptides into supramolecular structures, such as hydrogels, through π-π stacking and hydrogen bonding interactions. mdpi.com The combination of the self-assembling properties of the Fmoc group with the rigid conformational characteristics of the 3,4-dehydro-L-proline residue provides a powerful platform for creating ordered, hierarchical biomaterials. These materials, which can form structures like nanofibers, sheets, and hydrogels, have potential applications in tissue engineering, drug delivery, and catalysis.

Advanced Analytical and Characterization Methodologies

Chromatographic Separation and Quantification Techniques

Chromatography is the cornerstone for the analysis of Fmoc-3,4-dehydro-L-proline, providing powerful tools for both separating the compound from reaction mixtures and quantifying it with high precision.

High-Performance Liquid Chromatography (HPLC) is the most common technique for both the analysis and purification of this compound and peptides incorporating this residue. Reversed-phase HPLC (RP-HPLC) is particularly effective.

For analytical purposes, RP-HPLC is used to assess the purity of a sample. The presence of the fluorenylmethoxycarbonyl (Fmoc) group provides a strong chromophore, allowing for sensitive detection by UV-Vis spectrophotometry, typically at wavelengths of 220 nm or 254 nm. In a typical setup, a C18 column is used with a mobile phase gradient consisting of water and acetonitrile (B52724), often with an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape and resolution.

For preparative purposes, the same principles are applied on a larger scale. By using larger columns and higher flow rates, significant quantities of this compound can be isolated with high purity (>95%) from crude synthesis mixtures. The fractions corresponding to the desired compound are collected, combined, and lyophilized to yield the purified product.

Table 1: Typical HPLC Parameters for this compound Analysis
ParameterConditionPurpose
Stationary Phase (Column)Reversed-Phase C18 (e.g., Zorbax SB-C18, 5 µm) Separation based on hydrophobicity
Mobile PhaseGradient of Acetonitrile and Water with 0.1% Trifluoroacetic Acid (TFA) Elution of the compound from the column
DetectionUV Absorbance at 220 nm or 254 nm Quantification and purity assessment
Flow Rate~1 mL/min (Analytical) Controls retention time and resolution

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity of mass spectrometry. This hybrid technique is invaluable for the definitive identification and sensitive quantification of this compound. cea.fr After chromatographic separation, the eluent is introduced into the mass spectrometer, typically using a soft ionization technique like Electrospray Ionization (ESI), which keeps the molecule intact.

The mass spectrometer measures the mass-to-charge ratio (m/z) of the compound, providing confirmation of its identity by matching the observed mass with the calculated molecular weight (335.35 g/mol ). sigmaaldrich.com For quantification, LC-MS can be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, where the instrument is set to detect only the specific m/z of the target compound and its fragments. nih.gov This approach offers exceptional selectivity and sensitivity, allowing for accurate measurement even in complex biological matrices. The use of a stable isotope-labeled internal standard, such as L-proline-¹³C₅,¹⁵N, can further enhance the accuracy and precision of quantification. nih.gov

Table 2: Key Parameters for LC-MS Analysis
ParameterDescriptionExample
Ionization TechniqueSoft ionization method to generate gas-phase ions.Electrospray Ionization (ESI)
Mass Analyzer ModeMethod for detecting and quantifying ions.Multiple Reaction Monitoring (MRM) for quantification nih.gov
Precursor Ion [M+H]⁺The m/z of the protonated parent molecule.Calculated: 336.12; Observed: ~336.1
Internal StandardA labeled compound added for accurate quantification.Stable isotope-labeled proline nih.gov

Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is not feasible due to the compound's low volatility and thermal instability. However, GC-MS is a powerful method for assessing the enantiomeric purity of the underlying amino acid, 3,4-dehydro-proline, after chemical modification. researchgate.netsigmaaldrich.com

The process involves two key steps:

Deprotection: The Fmoc group is cleaved from the amino acid, typically under basic conditions, to yield free 3,4-dehydro-L-proline.

Derivatization: The free amino acid is converted into a volatile and thermally stable derivative. A common method is silylation, for example, using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which derivatizes the amine and carboxylic acid groups. researchgate.net

The resulting derivative can be separated on a chiral GC column, which allows for the separation of the L- and D-enantiomers. sigmaaldrich.com Subsequent detection by mass spectrometry provides quantification. For achiral GC-MS analysis, 3,4-dehydroproline has been quantified using its N(O)-tert-butyldimethylsilyl derivative, monitoring the ion at m/z 256. researchgate.net

Table 3: GC-MS for Enantiomeric Purity Assessment of 3,4-dehydro-proline
StepProcedurePurpose
1. DeprotectionCleavage of the Fmoc group.To yield the free amino acid.
2. DerivatizationReaction with a silylating agent (e.g., MTBSTFA). researchgate.netTo increase volatility for GC analysis.
3. SeparationGas chromatography on a chiral capillary column. sigmaaldrich.comTo resolve the L- and D-enantiomers.
4. DetectionMass spectrometry (monitoring specific m/z ions).Identification and quantification of each enantiomer.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

Stereochemical Assignment Methods for Amino Acid Residues

Confirming the absolute configuration of the 3,4-dehydro-L-proline residue is critical, especially when it is incorporated into a larger peptide. Several methods are employed for this stereochemical assignment.

Marfey's method is a widely used indirect approach for determining the absolute configuration of amino acids. acs.org The method relies on derivatizing the target amino acid with a chiral reagent, followed by chromatographic separation of the resulting diastereomers.

The process begins with the complete acid hydrolysis of the peptide or Fmoc-protected amino acid to release the free 3,4-dehydro-proline. acs.org The hydrolysate is then reacted with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) or its enantiomer, D-FDAA, under mild basic conditions (pH ~9). mdpi.com This reaction forms stable diastereomeric adducts. The L-enantiomer of the amino acid will react with L-FDAA to form an L-L diastereomer, while the D-enantiomer will form a D-L diastereomer.

These diastereomers possess different physical properties and can be readily separated using standard reversed-phase HPLC. nih.gov Their elution order is consistent; typically, the L-L diastereomer elutes earlier than the D-L diastereomer. By comparing the retention time of the derivatized sample to that of derivatized D- and L-amino acid standards, the absolute configuration can be unambiguously assigned. mdpi.com Advanced Marfey's methods utilize LC-MS for detection, which is particularly useful for identifying unusual amino acids for which standards may not be available. nih.gov

Table 4: Steps of Marfey's Method for Stereochemical Assignment
StepProcedureRationale
1. HydrolysisTreatment with 6 N HCl at elevated temperature (~110-125 °C). acs.orgCleaves peptide bonds to release free amino acids.
2. DerivatizationReaction with L-FDAA (or D-FDAA) at pH 9, 40 °C. mdpi.comForms diastereomeric adducts with different chromatographic properties.
3. SeparationReversed-phase HPLC with UV detection at 340 nm. acs.orgnih.govSeparates the L-L and D-L diastereomers based on retention time.
4. AssignmentComparison of retention times with authentic D/L standards. mdpi.comDetermines the original stereochemistry of the amino acid.

Chiral liquid chromatography offers a direct method for separating the enantiomers of 3,4-dehydro-proline. This technique employs a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, leading to different retention times. nih.gov

Various types of CSPs are available, including those based on polysaccharides, proteins, or macrocyclic antibiotics. nih.govresearchgate.net For the separation of underivatized 3,4-dehydro-proline enantiomers, a CSP based on the macrocyclic antibiotic ristocetin (B1679390) A has proven effective. mst.edu In such a direct separation, the sample can be analyzed without prior derivatization. For Fmoc-protected amino acids, the Fmoc group itself can serve as a useful chromophore for UV detection during HPLC analysis. cat-online.com The ability to achieve baseline separation of the enantiomers allows for the accurate determination of enantiomeric purity and the isolation of individual enantiomers. researchgate.net

Table 5: Example of Chiral LC for Direct Enantioseparation
ParameterCondition
Method TypeDirect Enantioselective HPLC
Chiral Stationary Phase (CSP)Covalently bonded Ristocetin A mst.edu
AnalyteD/L-3,4-dehydro-proline mst.edu
ModeReversed-phase mst.edu
AdvantageDirect separation without derivatization. cat-online.com

Novel Fluorescent Chiral Derivatization Reagents and Protocols

The chiral separation and sensitive detection of proline and its analogues, including this compound, often require derivatization. This is because the native proline structure lacks a strong chromophore, making it difficult to detect using standard UV-Vis spectrophotometry. researchgate.netimpactfactor.org While the Fmoc (9-fluorenylmethyloxycarbonyl) group on this compound is itself fluorescent, derivatization can still be employed to enhance enantiomeric resolution and detection sensitivity, especially for trace analysis.

The primary strategy involves reacting the amino acid with a chiral or achiral fluorescent derivatizing reagent to form diastereomers or highly fluorescent products that can be separated and quantified using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). sigmaaldrich.com

Key Derivatization Reagents and Protocols:

NBD-Cl (4-Chloro-7-nitrobenzofurazan): This reagent is widely used for the derivatization of amino acids. impactfactor.org The reaction with the secondary amine of the proline ring results in a highly fluorescent product detectable at wavelengths around 464-465 nm. researchgate.netimpactfactor.org The separation of the resulting D and L isomers is typically achieved on a chiral stationary phase, such as a CHIRALPAK-IA column, using a mobile phase like ethanol (B145695) containing 0.1% trifluoroacetic acid (TFA) to ensure good peak shape. researchgate.netimpactfactor.org

FMOC-Cl (9-fluorenylmethyloxycarbonyl chloride): Although the target compound is already Fmoc-protected, FMOC-Cl is a common chiral derivatizing reagent for other amino acids and can be used in related analytical contexts. For instance, it has been used to derivatize 4-hydroxyproline (B1632879) (4-Hyp) for chiral separation via capillary electrophoresis (CE). researchgate.net A pre-column derivatization assay using FMOC-Cl has also been developed for the HPLC and LC-MS analysis of proline and its hydroxylated forms during biotransformation studies.

Novel Reagents: Research has led to the development of new fluorescent chiral derivatization reagents for enhanced sensitivity and resolution. One such reagent is 4-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole-(2-succinimidoxy)-trans-2-methyl-L-proline (DBD-S-M-Pro). researchgate.net This reagent targets chiral amino-functional compounds and allows for high-resolution separation with fluorescence detection (excitation at 450 nm and emission at 560 nm). researchgate.net

The table below summarizes common conditions for the chiral separation of proline derivatives using fluorescent derivatization.

Derivatization ReagentAnalytical MethodColumnMobile PhaseDetectionReference
NBD-ClNP-HPLCCHIRALPAK-IA (250x4.6 mm, 5 µm)0.1% TFA in EthanolUV at 465 nm researchgate.netimpactfactor.org
FMOC-ClCapillary Electrophoresis-75 mM Phosphate buffer (pH 7.0) with methyl-γ-CD- researchgate.net
DBD-S-M-ProHPLCBEH C18 (100 x 2.1 mm, 1.7 µm)Acetonitrile/Methanol with 0.1% FA and 10 mM Ammonium Acetate with 0.05% FAFluorescence (Ex: 450 nm, Em: 560 nm) researchgate.net

Enzymatic Assays for Biotransformation Studies

Enzymatic assays are critical for understanding the metabolic fate and potential biological activity of proline analogues like 3,4-dehydro-L-proline. These assays help to identify enzymes that can metabolize the compound and to characterize the resulting biotransformation products.

Research has shown that 3,4-dehydro-proline is a substrate for several bacterial enzymes involved in proline metabolism. A notable study using membrane fractions from Escherichia coli lacking L-proline dehydrogenase revealed that the enzyme system could convert 3,4-dehydro-dl-proline into pyrrole-2-carboxylate. oup.com Interestingly, the study found no activity with pure 3,4-dehydro-l-proline, but activity was restored upon racemization of the substrate, indicating that the enzyme, likely D-alanine dehydrogenase, specifically acts on the D-enantiomer (3,4-dehydro-D-proline). oup.com

Proline analogues are also used to probe the activity and substrate specificity of other enzymes. For example, proline hydroxylases, which stereoselectively hydroxylate L-proline, can also accept non-natural substrates. researchgate.net The biotransformation of proline analogues like 3,4-dehydro-L-proline by these enzymes can lead to novel hydroxylated derivatives. researchgate.net Furthermore, bacterial pyrroline-5-carboxylate reductases (P5CRs) are known to metabolize proline analogues such as 3,4-dehydro-L-proline as part of detoxification processes. nottingham.ac.uk

The development of robust analytical methods is essential for monitoring these enzymatic reactions. An assay using FMOC-Cl derivatization followed by HPLC has been successfully employed to track the hydroxylation of proline, a method that can be adapted for studying the biotransformation of 3,4-dehydro-L-proline.

The table below details enzymes that have been studied in the context of 3,4-dehydro-proline biotransformation.

Enzyme/SystemSource OrganismSubstrate(s)Observed Biotransformation/EffectReference
L-proline dehydrogenaseEscherichia coli3,4-dehydro-dl-prolineSubstrate for the enzyme. oup.com oup.com
D-amino acid dehydrogenase activityEscherichia coli (membrane fractions)3,4-dehydro-dl-proline (specifically the D-isomer)Oxidation to pyrrole-2-carboxylate. oup.com oup.com
Pyrroline-5-carboxylate reductase (P5CR)Bacteria (general)3,4-dehydro-L-prolineMetabolized as part of detoxification. nottingham.ac.uk nottingham.ac.uk
Proline HydroxylasesVarious (e.g., Dactylsporangium sp.)Proline analoguesPotential for hydroxylation of the proline ring. researchgate.net researchgate.net

Future Directions and Emerging Research Avenues

Exploration of New Synthetic Pathways for Dehydroproline and its Analogs

The development of novel, efficient, and stereoselective synthetic routes is paramount for accessing a wider diversity of dehydroproline analogs for research and development. Current efforts are moving beyond classical methods to embrace innovative catalytic systems and reaction designs.

Recent research highlights several promising strategies. Silver-catalyzed intramolecular cyclization of aminoallenes has emerged as an efficient method for producing the 3-pyrroline (B95000) scaffold. researchgate.net Another novel approach involves the selective synthesis of nonracemic 3-pyrrolines from (Z)-amino allylic alcohols by strategically changing the leaving group and reaction conditions. researchgate.net Furthermore, diverted total synthesis (DTS) is being utilized to create libraries of dehydroproline derivatives that are otherwise inaccessible through direct modification of a natural product. nih.gov

For generating substituted analogs, copper-catalyzed 1,4-addition of Grignard reagents to N-protected 2,3-dehydroproline esters provides a practical route to trans-3-substituted prolines with good diastereoselectivity. researchgate.net Looking towards more complex architectures, Rh(III)-catalyzed C-H activation and annulation reactions are being used to synthesize novel spiro[indene-proline] derivatives from dehydroproline precursors, demonstrating a new application for the dehydroproline moiety as a directing group. The synthesis of fluorinated proline analogs, which have diverse applications, has also been achieved starting from 3,4-dehydroproline. acs.orgresearchgate.net These advanced methods are crucial for building libraries of analogs for structure-activity relationship (SAR) studies. nih.govmdpi.com

Synthetic StrategyKey FeaturesResulting AnalogsReference
Silver-Catalyzed CyclizationEfficient cyclization of allenic amino acids with transfer of chirality.3-Pyrroline scaffold, core of dehydroproline. researchgate.net
Diverted Total Synthesis (DTS)Accesses analogs inaccessible by enzymatic or chemical manipulation of natural products.Libraries of dehydroproline derivatives for SAR studies. nih.gov
Copper-Catalyzed 1,4-AdditionPractical, four-step synthesis with good trans-selectivity.3-Alkyl-, vinyl-, and aryl-substituted proline derivatives. researchgate.net
Rhodium(III)-Catalyzed C-H ActivationUses the dehydroproline moiety as a directing group for ortho-metalation.Novel CF3-containing spiro[indene-prolines].
Multi-Component ReactionsConvergent process for producing complex peptidomimetics.Peptidomimetics based on γ-amino-α,β-cyclopropyl acids. researchgate.net

Advanced Computational Modeling for Precise Conformational Prediction

The biological activity of peptides containing dehydroproline is intrinsically linked to their three-dimensional structure. Advanced computational modeling is becoming an indispensable tool for predicting and understanding the conformational preferences of these molecules with high precision.

Quantum mechanical calculations, such as those using the B3LYP/6-31+G(d,p) level of theory, are being employed to thoroughly explore the potential energy surface of dehydroproline derivatives. researchgate.net These studies have confirmed that the introduction of a double bond significantly restricts the conformational flexibility of the pyrrolidine (B122466) ring, leading to a relatively flat structure. researchgate.netbeilstein-journals.org Such computational analyses help in understanding how dehydroproline influences the backbone conformation of a peptide. researchgate.net

To achieve greater accuracy, these models often incorporate frequency analyses to calculate zero-point vibrational energies and solvation effects using methods like the self-consistent reaction field (SCRF) model. acs.org The puckering of the five-membered ring, a key conformational feature, is described using pseudorotational parameters derived from endocyclic dihedral angles. acs.org This detailed conformational information is critical for designing molecules that can bind effectively to biological targets. For instance, computational minimization in a solvent box can help explain the differential recognition of enantiomers by a receptor. nih.gov By combining computational modeling with experimental data from techniques like 2D-NMR, researchers can determine the solution conformation of complex oligomers and rationally design their physical properties based on the stereochemistry of their constituent monomers.

Computational MethodApplication in Dehydroproline ResearchKey InsightsReference
Quantum Mechanics (e.g., B3LYP/6-31+G(d,p))Exploration of the potential energy surface (PES) of N-acetyl-N'-methylamide derivatives.Double bonds restrict ring puckering and influence backbone conformation. researchgate.net researchgate.netacs.org
Self-Consistent Reaction Field (SCRF)Estimation of solvation effects on the relative stability of conformers.Provides more accurate conformational Gibbs free energies in solution. acs.org
Pseudorotational AnalysisDescription of the five-membered ring pucker using amplitude (A) and phase angle (P) parameters.Characterizes the two preferred puckering states (up/down). acs.org
Molecular Dynamics (MD) & NMR IntegrationDetermination of solution conformation of oligomers containing proline analogs.Enables rational design of macromolecular scaffolds with specific shapes.

Development of Next-Generation Therapeutics and Diagnostic Tools

The unique structural properties of dehydroproline and its analogs make them attractive scaffolds for the development of next-generation therapeutics that target a range of diseases. Research is focused on incorporating these moieties into peptides and small molecules to enhance potency, selectivity, and metabolic stability.

A significant area of research is in the development of novel antibacterial agents. chemrxiv.orgresearchgate.net For example, proline analogs have been modified to create potent and selective inhibitors of the High temperature requirement A (HtrA) serine protease in Chlamydia trachomatis, an essential enzyme for bacterial survival. chemrxiv.orgresearchgate.net Similarly, modifying antimicrobial peptides with proline residues has been shown to enhance their efficacy and selectivity against multidrug-resistant pathogens, including both Gram-positive and Gram-negative bacteria, while reducing toxicity. acs.org

Beyond infectious diseases, dehydroproline derivatives are being explored as modulators of protein function and as inhibitors of key enzymes in other pathologies. Dehydro-β-proline has been used to create antagonists for α4β1 integrin, a receptor involved in inflammatory processes. nih.gov In another application, the incorporation of proline analogs into insulin (B600854) at position B28 was shown to engineer the biophysical properties of the hormone, demonstrating how small molecular changes can fine-tune the action of protein drugs. nih.gov D-proline derivatives have also been investigated as potential inhibitors for matrix metalloproteases (MMPs), which are implicated in cancer and inflammatory diseases. mdpi.com The development of such targeted molecules also holds promise for creating new diagnostic tools, such as engineered microbes or aptamers that can detect specific disease biomarkers with high affinity. nih.govnih.gov

Therapeutic/Diagnostic TargetDehydroproline ApplicationEmerging Research FindingReference
Chlamydia trachomatis HtrA Serine ProteaseP2-modified proline analogs as inhibitors.Compound 49 showed a 9-fold improvement in inhibitory potency and significantly improved antichlamydial activity in cell assays. chemrxiv.orgresearchgate.net chemrxiv.orgresearchgate.net
Multidrug-Resistant (MDR) PathogensProline-modified (RW)n peptides.Proline incorporation broadened the spectrum of activity, particularly against Gram-negative bacteria, and reduced hemolytic activity. acs.org acs.org
Insulin ReceptorIncorporation of proline analogs into recombinant insulin.Modified prolines at position B28 altered fibril formation and hexamer dissociation rates, engineering therapeutically relevant properties. nih.gov nih.gov
α4β1 IntegrinDehydro-β-proline containing peptidomimetics as antagonists.The spatial disposition of the dehydro-β-proline ring was found to be crucial for receptor recognition and bioactivity. nih.gov nih.gov
Matrix Metalloproteases (MMPs)d-Proline derivatives as potential inhibitors.d-proline chemotype provides a scaffold for developing selective inhibitors for enzymes involved in cancer and inflammation. mdpi.com mdpi.com

Integration with High-Throughput Screening and Artificial Intelligence in Drug Discovery

The convergence of high-throughput screening (HTS) and artificial intelligence (AI) is set to revolutionize the discovery pipeline for drugs derived from dehydroproline analogs. These technologies can dramatically accelerate the identification and optimization of lead compounds by navigating the vast chemical space more efficiently.

HTS allows for the rapid testing of large libraries of compounds, such as those generated by the new synthetic methods for dehydroproline analogs. researchgate.netnih.gov Modern HTS assays, including those using fluorescent proteins, can be developed to screen for inhibitors of key cellular processes like protein production and degradation in a plate-reader format, enabling the rapid measurement of compound potencies. nih.gov The use of solid supports suitable for HTS is also facilitating the screening of large libraries of peptides and other oligomers. google.com

TechnologyRole in Dehydroproline Drug DiscoveryPotential ImpactReference
High-Throughput Screening (HTS)Rapidly screen large libraries of dehydroproline analogs against biological targets.Accelerates hit identification from diverse chemical libraries. nih.govgoogle.com
AI/Machine Learning (Structure-Based)Predict 3D protein structures and the binding affinity of dehydroproline-containing ligands.Facilitates rational drug design and optimization of lead compounds. helixr.com
AI/Machine Learning (Pattern Recognition)Analyze large datasets from HTS to identify structure-activity relationships (SAR).Enables prediction of compound efficacy and guides the synthesis of more potent molecules. helixr.commdpi.com
AI/Machine Learning (Predictive Toxicology)Forecast whether a drug candidate might fail in clinical trials due to toxicity (e.g., using models like DeepTox).Reduces late-stage attrition of drug candidates, saving significant time and cost. helixr.com
Multimodal AIIntegrate genomic, chemical, and clinical data to build comprehensive models for drug discovery.Creates a more dynamic, efficient, and data-driven approach to developing personalized therapeutics. drugtargetreview.com

Q & A

Q. What are the recommended protocols for synthesizing peptides incorporating Fmoc-3,4-dehydro-L-proline, and how is the compound characterized post-synthesis?

Methodological Answer: this compound is typically incorporated into peptides via solid-phase peptide synthesis (SPPS). The process involves:

  • Resin selection : Use Rink amide MBHA resin or 2-chlorotrityl resin for C-terminal amidation or acid-liable protection, respectively .
  • Coupling : Activate this compound with HBTU/DIPEA in DMF for 30–60 minutes. Monitor coupling efficiency via Kaiser test or UV monitoring .
  • Deprotection : Remove the Fmoc group with 20% piperidine in DMF.
  • Cleavage : Use TFA/water/TIS (95:2.5:2.5) for 2–4 hours to release the peptide from the resin .

Q. Characterization :

  • Mass spectrometry : Use ESI-MS or MALDI-TOF to confirm molecular weight .
  • HPLC : Employ C18 reverse-phase columns with gradients of water/acetonitrile (0.1% TFA) to assess purity .

Q. How does the 3,4-dehydro modification influence the conformational stability of proline-containing peptides?

Methodological Answer: The 3,4-dehydro group introduces rigidity into the proline ring, restricting pyrrolidine ring puckering and altering peptide backbone dynamics. To study this:

  • Circular Dichroism (CD) : Compare spectra of peptides with native proline vs. 3,4-dehydroproline to detect shifts in α-helix or β-sheet propensity.
  • NMR : Analyze JJ-coupling constants (e.g., 3JHαHN^3J_{Hα-HN}) and nuclear Overhauser effects (NOEs) to quantify backbone dihedral angle constraints .
  • MD simulations : Use AMBER or CHARMM force fields to model the impact of the double bond on torsional flexibility .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations resolve contradictions in experimental data on the self-assembly behavior of this compound derivatives?

Methodological Answer: Contradictions in self-assembly data (e.g., fiber morphology vs. crystal formation) can arise from solvent conditions or kinetic trapping. To address this:

  • Simulation setup : Model 36 monomers of this compound in explicit solvent (e.g., DMSO/water) with periodic boundary conditions. Use GROMACS or NAMD for simulations .
  • Analysis :
    • Cluster compactness : Calculate the radius of gyration (RgR_g) to compare aggregate density .
    • Interaction mapping : Identify stabilizing forces (e.g., π-π stacking of Fmoc groups, C-H···F hydrogen bonds) using a 4.0 Å distance threshold .
    • Free energy landscapes : Combine metadynamics with replica exchange MD to probe thermodynamically stable states .

Example : MD simulations revealed that this compound aggregates are stabilized by π-π interactions and hydrogen bonding, aligning with XRD data showing helical crystal structures . However, TEM data showing fibrous morphologies may reflect kinetic intermediates .

Q. What experimental strategies can differentiate between thermodynamic and kinetic control in the self-assembly of this compound-based hydrogels?

Methodological Answer:

  • Time-resolved XRD/PXRD : Track structural evolution during gelation. Thermodynamically stable crystals (e.g., P21_121_121_1 symmetry) form slowly, while metastable fibers appear rapidly .
  • Rheology : Measure storage modulus (GG') over time. A sudden increase in GG' indicates kinetic trapping, whereas gradual increases suggest thermodynamic control .
  • Solvent annealing : Expose pre-formed gels to solvent vapors (e.g., DMSO) to observe structural reorganization toward equilibrium states .

Data Interpretation :
this compound hydrogels exhibit lower swelling ratios (0.93–0.94 g/mL) compared to fluorinated analogs, suggesting less ordered packing under kinetic control .

Q. How do fluorination and dehydro modifications synergistically affect the electronic properties and reactivity of Fmoc-protected proline derivatives?

Methodological Answer:

  • DFT calculations : Use Gaussian09 to compute electrostatic potential maps and HOMO/LUMO energies. The 3,4-dehydro group reduces electron density at Cγ, while fluorination increases electronegativity .
  • Reactivity assays :
    • Thiol-yne reactions : Test click chemistry efficiency with mercaptoproline derivatives. The electron-deficient double bond in 3,4-dehydroproline accelerates thiol addition .
    • Oxidation stability : Compare stability under air vs. argon. Fluorination enhances resistance to oxidative degradation .

Example : Fluorinated 3,4-dehydroproline derivatives show enhanced π-stacking in XRD (2θ = 10.8°) and higher thermal stability (TGA data) compared to non-fluorinated analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.